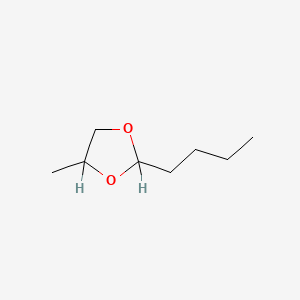

2-Butyl-4-methyl-1,3-dioxolane

Description

Overview of 1,3-Dioxolane (B20135) Chemistry and its Significance in Organic Science

The 1,3-dioxolane ring is a fundamental heterocyclic acetal (B89532) in organic chemistry. wikipedia.org Dioxolanes are typically synthesized through the acid-catalyzed reaction of an aldehyde or a ketone with a 1,2-diol, such as ethylene (B1197577) glycol. wikipedia.orgnih.gov This reaction is reversible, making 1,3-dioxolanes excellent protecting groups for carbonyl functionalities in multi-step syntheses. wikipedia.orgnih.gov The stability of the dioxolane ring protects the carbonyl group from reacting with nucleophiles or under reduction conditions, and it can be readily removed by hydrolysis to regenerate the original carbonyl compound. wikipedia.org

Beyond their role as protecting groups, 1,3-dioxolanes are significant for several other reasons:

Solvents: Due to their polar nature, they can serve as polar aprotic solvents, capable of dissolving a variety of organic compounds. solubilityofthings.com

Chemical Intermediates: The dioxolane structure is a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. nih.govsolubilityofthings.com

Biologically Active Molecules: The 1,3-dioxolane moiety is present in numerous biologically active compounds and natural products. wikipedia.orgnih.gov For instance, Neosporol is a natural product that contains a 1,3-dioxolane ring. wikipedia.org Derivatives have been investigated for their potential anticancer, antimicrobial, and multidrug resistance modulation activities. nih.govresearchgate.net

The versatility and reactivity of the 1,3-dioxolane ring have cemented its importance as a key functional group in modern organic science. enamine.net

Research Landscape and Emerging Trends for 2-Butyl-4-methyl-1,3-dioxolane

Research specifically focused on this compound, also known as valeraldehyde (B50692) propylene (B89431) glycol acetal, has evolved from basic synthesis to analysis of its presence and function in various contexts. chemicalbook.comthegoodscentscompany.com

Key Research Areas:

Synthesis: The primary synthesis route involves the acetalization of valeraldehyde (pentanal) with propylene glycol. chemicalbook.comchemicalbook.comchemeo.com Academic and industrial research focuses on optimizing reaction conditions, often using acid catalysts, to improve yields and purity. nih.gov

Flavor and Fragrance: The compound is recognized for its nutty, fatty aroma and is used as a flavor and fragrance agent. chemicalbook.comthegoodscentscompany.com Research in this area involves sensory panel evaluations and analytical techniques to characterize its odor profile. chemicalbook.com

Identification in Consumer Products: Recent analytical studies have identified this compound in the chemical matrix of e-liquids for electronic cigarettes. nd.gov This has prompted further investigation into the composition of such products.

Polymer Chemistry: A fluorinated analogue, perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD), has been synthesized and polymerized. acs.org Research showed that this monomer can be polymerized via a free-radical mechanism to create a colorless, transparent, amorphous perfluoropolymer, indicating potential applications in advanced materials and optics. acs.org

An emerging trend is the investigation of the compound's stability and potential byproducts in different environments, driven by its detection in products like e-liquids and its historical association with taste and odor episodes in drinking water caused by structurally similar dioxolanes. nd.govresearchgate.net

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound is multifaceted, with objectives aimed at expanding the fundamental understanding and practical application of the compound.

Primary Objectives:

Synthetic Optimization: To develop more efficient, cost-effective, and environmentally benign synthesis methods. This includes exploring novel catalysts and continuous production processes to reduce waste and improve production efficiency, as has been explored for similar dioxolanes. google.com

Physicochemical Characterization: To fully map its chemical and physical properties, including spectroscopic data, thermodynamic properties, and isomeric composition (cis/trans). chemicalbook.comchemeo.comchemeo.comnist.gov This foundational data is crucial for all other areas of research.

Material Science Applications: To explore the synthesis and properties of polymers derived from this compound and its analogues. A key objective is to characterize these polymers' physical properties, such as glass transition temperature and refractive index, to assess their suitability for specialized applications like optical materials. acs.org

Analytical Method Development: To create and refine sensitive and selective analytical methods for the detection and quantification of this compound in complex matrices such as food products and environmental samples. nd.gov

These academic pursuits aim to build a comprehensive scientific profile of this compound, paving the way for its responsible use in current applications and its potential deployment in new technologies.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | nist.gov |

| Synonyms | Valeraldehyde propylene glycol acetal; Pentanal propyleneglycol acetal | chemicalbook.comchemeo.comnist.gov |

| CAS Number | 74094-60-3 | chemicalbook.comglpbio.com |

| Molecular Formula | C₈H₁₆O₂ | chemicalbook.comglpbio.com |

| Molecular Weight | 144.21 g/mol | chemicalbook.comnist.gov |

| Appearance | Clear, colorless liquid | chemicalbook.com |

| Odor | Nutty, fatty aroma | chemicalbook.com |

Table 2: Summary of Research Findings for Dioxolanes

| Research Area | Key Findings | Featured Compound(s) | Source(s) |

|---|---|---|---|

| Protecting Group Chemistry | Dioxolanes are stable protecting groups for aldehydes and ketones, removable by hydrolysis. | General Aldehydes/Ketones | wikipedia.org |

| Synthesis | Synthesized by acid-catalyzed acetalization of aldehydes/ketones with diols. Yields depend on the steric hindrance of the diols. | 1,3-Dioxolanes | nih.govchemicalbook.com |

| Flavor & Fragrance | Used as a flavoring agent in the food industry. | 2-Ethyl-4-methyl-1,3-dioxolane (B3021168) | |

| Polymer Science | A perfluorinated derivative can be polymerized to form a transparent amorphous polymer with a high glass transition temperature (130-134 °C). | Perfluoro-2-methylene-4-methyl-1,3-dioxolane | acs.org |

| Biochemical Activity | Certain 1,3-dioxolane derivatives show potential as modulators to overcome multidrug resistance in cancer cells. | 2,2-diphenyl-1,3-dioxolane (B8804434) | researchgate.net |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-Dioxolane |

| 2,2-diphenyl-1,3-dioxolane |

| 2-Ethyl-4-methyl-1,3-dioxolane |

| (S,S)-2-tert-Butyl-5-methyl-1,3-dioxolan-4-one |

| Acetic acid, hexyl ester |

| Alcohols |

| Aldehydes |

| Benzaldehyde |

| Benzyl Alcohol |

| Carbon tetrabromide |

| Carbon tetrachloride |

| Carboxylic acids |

| Diols |

| Ethylene glycol |

| Ethyl Vanillin |

| Hexafluorobenzene |

| Imidazolidine |

| Ketones |

| Naringin |

| Neosporol |

| Pentanoic acid, 4-oxo-, 1-methylethyl ester |

| Perfluoro-2-methylene-4-methyl-1,3-dioxolane |

| Pivalaldehyde |

| Propylene glycol |

| (S)-lactic acid |

| Sporol |

| Sulfuryl chloride |

| Trifluoroperacetic acid |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butyl-4-methyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-4-5-8-9-6-7(2)10-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZJUXYVLRJTMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1OCC(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20868280 | |

| Record name | 2-Butyl-4-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless liquid; Nutty, fatty aroma | |

| Record name | Valeraldehyde propyleneglycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1712/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

176.00 to 177.00 °C. @ 760.00 mm Hg | |

| Record name | Valeraldehyde propyleneglycol acetal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in organic solvents, Soluble (in ethanol) | |

| Record name | Valeraldehyde propyleneglycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1712/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.900-0.906 | |

| Record name | Valeraldehyde propyleneglycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1712/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

74094-60-3 | |

| Record name | 2-Butyl-4-methyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74094-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valeraldehyde propyleneglycol acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074094603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyl-4-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butyl-4-methyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Valeraldehyde propyleneglycol acetal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 2 Butyl 4 Methyl 1,3 Dioxolane and Analogous Structures

Catalytic Approaches to 1,3-Dioxolane (B20135) Formation

The formation of the 1,3-dioxolane ring is most commonly achieved through the acetalization or ketalization of an aldehyde or ketone with a 1,2-diol. This reaction is typically reversible and requires a catalyst to proceed efficiently, often with the removal of water to drive the equilibrium towards the product. organic-chemistry.org

Brønsted and Lewis Acid Catalysis in Acetalization/Ketalization

The synthesis of 1,3-dioxolanes, such as 2-butyl-4-methyl-1,3-dioxolane, fundamentally relies on the acid-catalyzed reaction between a carbonyl compound (in this case, pentanal) and a diol (1,2-propanediol). This transformation, known as acetalization, can be promoted by both Brønsted and Lewis acids. organic-chemistry.org

Brønsted acids , such as p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl), are traditional and effective catalysts for this reaction. organic-chemistry.orgrsc.org A standard laboratory procedure involves refluxing the carbonyl compound and the diol in a solvent like toluene, with a catalytic amount of p-TSA, while continuously removing the water formed during the reaction using a Dean-Stark apparatus. organic-chemistry.org Other Brønsted acids, including methanesulfonic acid and benzenesulfonic acid, are also utilized. google.com

Lewis acids also play a crucial role in catalyzing dioxolane formation, often offering milder reaction conditions and improved selectivity. organic-chemistry.orglookchem.com A wide array of Lewis acids have been employed, including:

Metal Halides: Tin(IV) chloride (SnCl₄) and titanium(IV) chloride (TiCl₄) have been used, although boron trifluoride etherate (BF₃·OEt₂) is often found to be a more effective catalyst. lookchem.com

Metal Triflates: Cerium(III) triflate (Ce(OTf)₃) and erbium(III) triflate (Er(OTf)₃) are noted for being gentle Lewis acid catalysts that can promote the reaction under mild conditions, such as at room temperature in wet nitromethane. organic-chemistry.org

Other Metal-Based Catalysts: Methylrhenium trioxide (MTO) has been shown to catalyze the formation of 1,3-dioxolanes from epoxides and carbonyl compounds. acs.org Zirconium-containing metal-organic frameworks (MOFs) like UiO-66 also act as efficient Lewis acid catalysts. rsc.org

The choice between a Brønsted and a Lewis acid catalyst can depend on the specific substrates and the desired reaction conditions, with Lewis acids often being preferred for sensitive compounds due to their milder nature. lookchem.com

Heterogeneous and Homogeneous Catalytic Systems

The catalytic acetalization for forming 1,3-dioxolanes can be carried out using either homogeneous or heterogeneous systems, each presenting distinct advantages and disadvantages.

Homogeneous catalysts are dissolved in the reaction medium along with the reactants. nih.gov This ensures excellent contact between the catalyst and the substrates, often leading to high reaction rates and efficiency. nih.gov Examples of homogeneous catalysts include the aforementioned Brønsted acids like p-toluenesulfonic acid and Lewis acids such as SnCl₄ and BF₃·OEt₂. organic-chemistry.orglookchem.com While effective, a significant drawback of homogeneous catalysts is the difficulty in separating the catalyst from the reaction mixture post-reaction, which can lead to product contamination and catalyst loss, posing economic and environmental challenges. rsc.orgnih.gov

Heterogeneous catalysts , in contrast, exist in a different phase from the reaction mixture, typically as a solid catalyst in a liquid reaction medium. google.comnih.gov This characteristic offers the major advantage of easy separation of the catalyst from the product mixture by simple filtration. This facilitates catalyst recovery and reuse, making the process more cost-effective and environmentally friendly. Examples of heterogeneous catalysts used for dioxolane synthesis include:

Acidic Clays: Montmorillonite K10 has been found to be an effective catalyst for the synthesis of 1,3-dioxolanes. researchgate.net

Ion-Exchange Resins: Acidic resins are commonly used in industrial settings.

Supported Acids: Heteropolyacids like Cs₂.₅H₀.₅PW₁₂O₄₀ supported on acidic clay have shown high conversion rates.

Metal-Organic Frameworks (MOFs): Sulfonic acid-functionalized MIL-101(Cr) and Zr-containing UiO-66 are examples of MOFs that act as robust heterogeneous catalysts for acetalization. rsc.org

The development of efficient and recyclable heterogeneous catalysts is a key area of research aimed at creating more sustainable synthetic processes for 1,3-dioxolanes. rsc.org

Mechanistic Insights into Catalyzed Dioxolane Synthesis

The acid-catalyzed formation of this compound from pentanal and 1,2-propanediol proceeds through a well-established mechanistic pathway. The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde by an acid catalyst (Brønsted or Lewis). masterorganicchemistry.com This activation step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The key steps are as follows:

Protonation of the Carbonyl Group: The acid catalyst protonates the oxygen atom of the aldehyde, generating a resonance-stabilized carbocation, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack and Hemiacetal Formation: A hydroxyl group from the 1,2-propanediol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a hemiacetal intermediate. masterorganicchemistry.comnih.govresearchgate.net This step is generally reversible.

Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst.

Formation of an Oxocarbonium Ion: The protonated hydroxyl group leaves as a water molecule, leading to the formation of a resonance-stabilized oxocarbonium ion. cdnsciencepub.com The formation of this intermediate is often the rate-determining step in the reaction. cdnsciencepub.com

Intramolecular Cyclization: The second hydroxyl group of the diol moiety then attacks the electrophilic carbon of the oxocarbonium ion in an intramolecular fashion. This ring-closing step forms the five-membered dioxolane ring.

Deprotonation: Finally, a weak base (such as the conjugate base of the acid catalyst or a solvent molecule) removes the proton from the newly formed ether oxygen, regenerating the acid catalyst and yielding the final this compound product.

Stereoselective Synthesis of this compound Isomers

The presence of two stereocenters in this compound (at C2 and C4 of the dioxolane ring) means that it can exist as different stereoisomers (diastereomers and enantiomers). The synthesis of specific isomers requires stereoselective methods.

Asymmetric Synthesis Strategies Utilizing Chiral Precursors

One of the most direct approaches to synthesizing enantiomerically enriched this compound is through the use of chiral starting materials. smolecule.com By starting with an enantiopure precursor, the chirality can be transferred to the final product.

A key strategy involves the use of enantiomerically pure 1,2-propanediol. Commercially available (R)- or (S)-1,2-propanediol can be reacted with pentanal in the presence of an acid catalyst. This reaction will produce a mixture of two diastereomers: (2R,4R)-2-butyl-4-methyl-1,3-dioxolane and (2S,4R)-2-butyl-4-methyl-1,3-dioxolane (if starting with the (R)-diol), or the corresponding (2S,4S) and (2R,4S) isomers (if starting with the (S)-diol). These diastereomers can then potentially be separated by techniques such as chromatography.

Another powerful method is the osmium-catalyzed asymmetric dihydroxylation of an appropriate alkene precursor. smolecule.com This would involve synthesizing a molecule containing a double bond that, upon dihydroxylation, would yield a chiral diol. This diol could then be cyclized with pentanal to form the desired dioxolane. The enantioselectivity of the dihydroxylation step, controlled by chiral ligands, dictates the enantiomeric purity of the final product. smolecule.com

Organocatalysis also offers sophisticated routes. For instance, cinchona alkaloid-based bifunctional organocatalysts have been used for the highly enantioselective formal [3+2] cycloaddition reactions to synthesize chiral 1,3-dioxolanes. nih.govsmolecule.com These reactions proceed through the formation of hemiacetal intermediates between γ-hydroxy-α,β-unsaturated ketones and aldehydes, with the chiral catalyst directing the stereochemical outcome. nih.gov

Diastereoselective Control in Dioxolane Ring Formation

Achieving control over the relative stereochemistry of the substituents at the C2 and C4 positions (diastereoselectivity) is crucial for synthesizing a specific isomer of this compound. This control can be exerted through either substrate-based or catalyst-based strategies.

In the reaction of pentanal with 1,2-propanediol, two diastereomers are formed: the cis-isomer (where the butyl group at C2 and the methyl group at C4 are on the same face of the dioxolane ring) and the trans-isomer (where they are on opposite faces). The ratio of these diastereomers can be influenced by the reaction conditions and the catalyst used. Thermodynamic control, achieved by allowing the reaction to equilibrate, often favors the more stable diastereomer. In many 2,4-disubstituted-1,3-dioxolanes, the cis-isomer is thermodynamically preferred to minimize steric interactions.

More advanced methods for diastereoselective control have been developed. For example, bismuth-mediated two-component hemiacetal oxa-conjugate addition reactions of γ-hydroxy-α,β-unsaturated ketones with aldehydes can produce anti-4,5-disubstituted-1,3-dioxolanes with high stereoselectivity. rsc.org The stereochemical outcome is believed to arise from the kinetic cyclization of a protonated α,β-unsaturated ketone intermediate. rsc.org

Furthermore, three-component assembly reactions have been developed for the stereoselective formation of substituted 1,3-dioxolanes. nih.gov One such method involves the oxidation of an alkene with a hypervalent iodine reagent in the presence of a carboxylic acid and a silyl (B83357) enol ether. nih.gov This proceeds through the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate, which is then trapped stereoselectively. The stereochemistry of the starting alkene dictates the stereochemistry of the final dioxolane product. For example, a cis-alkene can lead to a meso-dioxolane, while a trans-alkene can yield a racemic mixture of chiral isomers. nih.govresearchgate.net

These sophisticated methodologies highlight the ongoing efforts to achieve precise control over the three-dimensional structure of 1,3-dioxolanes, enabling the synthesis of specific isomers for various applications.

Novel Synthetic Pathways and Continuous Production Techniques for this compound

Modern synthetic chemistry seeks to improve upon classical methods by enhancing stereoselectivity, reducing waste, and enabling large-scale production through continuous flow processes.

Novel Synthetic Pathways

A significant advancement in the synthesis of substituted 1,3-dioxolanes involves the stereoselective formation through a three-component assembly. This method utilizes the oxidation of alkenes with hypervalent iodine(III) reagents. nih.gov The reaction proceeds by generating a 1,3-dioxolan-2-yl cation intermediate in a stereospecific manner. This cation is then trapped by a silyl enol ether to form the substituted dioxolane product. nih.gov This approach allows for the controlled construction of complex dioxolane structures with high stereoselectivity. While this specific method was demonstrated on other substituted dioxolanes, the principle represents a novel pathway applicable to the synthesis of analogues of this compound.

Another innovative approach involves the use of photocatalysis. For instance, a visible-light-mediated method using Eosin Y as a photocatalyst allows for the acetalization of a wide range of aldehydes under neutral conditions, achieving good to excellent yields. organic-chemistry.org This technique avoids the use of acid catalysts, which can be detrimental to sensitive functional groups.

The table below summarizes and compares different synthetic approaches for dioxolanes.

| Synthetic Method | Key Reagents/Conditions | Advantages | Primary Application |

| Classical Acetalization | Aldehyde/Ketone, Diol, Acid Catalyst (e.g., p-TsOH), Dean-Stark | Well-established, simple | General synthesis of dioxolanes |

| Hypervalent Iodine Oxidation | Alkene, Carboxylic Acid, Silyl Enol Ether, PhI(OAc)₂ | High stereoselectivity, three-component assembly | Synthesis of complex, substituted dioxolanes nih.gov |

| Visible-Light Photocatalysis | Aldehyde, Diol, Eosin Y, Visible Light | Neutral conditions, mild, high yields | Acetalization for acid-sensitive substrates organic-chemistry.org |

Continuous Production Techniques

The shift from batch to continuous manufacturing is a key trend in the chemical industry for improving efficiency and safety. For dioxolane synthesis, reactive distillation is a promising continuous production technique. A patented method for producing a related compound, perfluoro(2-methylene-4-methyl-1,3-dioxolane), highlights the utility of this approach. google.com In this process, the raw materials are continuously fed into a reactive distillation column. google.com The reaction and separation of the product from byproducts occur simultaneously, significantly streamlining the manufacturing process. The use of azeotropic solvents can further aid in the removal of water, driving the reaction to completion. google.com Such continuous flow systems, potentially utilizing acid catalysts, are applicable to the production of various vinyl dioxolanes and their derivatives. evitachem.com

Thiol-Promoted Site-Specific Additions in Dioxolane Synthesis

A novel and efficient method for functionalizing the C2 position of the 1,3-dioxolane ring involves a thiol-promoted, site-specific addition to imines. organic-chemistry.orgorganic-chemistry.org This reaction represents a metal-free and redox-neutral pathway to synthesize protected α-amino aldehydes, which are valuable building blocks in organic synthesis. organic-chemistry.orgresearchgate.net

The process is a radical chain reaction initiated by a catalytic amount of a radical precursor. scispace.com Crucially, the presence of both a thiol catalyst and a small amount of oxygen from the air is indispensable for the reaction to succeed. organic-chemistry.orgorganic-chemistry.org The reaction proceeds via the addition of a 1,3-dioxolanyl radical to an imine. This methodology allows for the conversion of inexpensive starting materials into a diverse range of protected α-amino aldehydes in very good yields. organic-chemistry.org

The general scheme for this transformation is as follows:

Reactants : 1,3-Dioxolane, an imine, and a thiol catalyst.

Conditions : Metal-free, redox-neutral, requires a catalytic amount of a radical initiator and trace oxygen. organic-chemistry.org

Product : A protected α-amino aldehyde.

The research findings indicate that this method is applicable to a broad range of substrates. researchgate.net The table below illustrates the scope of this reaction with representative examples.

| Imine Substrate | Thiol Promoter | Product (Protected α-Amino Aldehyde) | Yield |

| N-Benzylidene-4-methylaniline | Dodecanethiol | 2-(Phenyl(p-tolylamino)methyl)-1,3-dioxolane | High |

| N-(4-Chlorobenzylidene)aniline | Thiophenol | 2-((4-Chlorophenyl)(phenylamino)methyl)-1,3-dioxolane | Very Good organic-chemistry.org |

| N-Benzylideneaniline | Dodecanethiol | 2-(Phenyl(phenylamino)methyl)-1,3-dioxolane | 92% |

| N-Propylidene-aniline | Thiophenol | 2-(1-(Phenylamino)propyl)-1,3-dioxolane | Good |

Note: The yields and specific substrates are based on findings from studies on thiol-promoted additions to imines. organic-chemistry.orgresearchgate.net

This synthetic strategy underscores a significant advancement in C-H functionalization, providing a direct and atom-economical route to valuable amino acid derivatives starting from simple dioxolanes.

Reaction Mechanisms and Chemical Reactivity of 2 Butyl 4 Methyl 1,3 Dioxolane

Hydrolysis Kinetics and Mechanistic Pathways of 2-Butyl-4-methyl-1,3-dioxolane

The hydrolysis of 1,3-dioxolanes, cyclic acetals, is a well-studied process that proceeds typically under acid catalysis. The stability of these compounds is significant in neutral or alkaline conditions, but they readily degrade in the presence of acid. researchgate.net The specific mechanisms and rates are influenced by the substituents on the dioxolane ring and the reaction conditions.

The acid-catalyzed hydrolysis of 1,3-dioxolanes can proceed through two primary mechanistic pathways: the A-1 (unimolecular) and the A-Se2 (bimolecular) mechanisms.

The A-1 mechanism is a stepwise process that involves a pre-equilibrium protonation of one of the ring oxygen atoms. This is followed by the rate-determining step: the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion (also referred to as a dioxolan-2-ylium cation). beilstein-journals.orgresearchgate.net This carbocation intermediate is then rapidly attacked by water to form a hemiacetal, which subsequently breaks down to yield the final products: valeraldehyde (B50692) (from the butyl group at C2) and 1,2-propanediol (from the 4-methyl-substituted ring). The A-1 mechanism is generally favored for dioxolanes that can form a relatively stable carbocation intermediate. researchgate.net Studies on related dioxolanes confirm that the formation of the carbonium ion is the rate-determining step. researchgate.net

The A-Se2 (Substitution, Electrophilic, bimolecular) mechanism , in contrast, is a concerted process. In this pathway, the proton transfer from the acid catalyst to the oxygen atom and the nucleophilic attack by a water molecule occur simultaneously. This mechanism avoids the formation of a discrete carbocation intermediate. For some ketals, hydrolysis is catalyzed by buffer acids, indicating a mechanistic continuum between the A-1 and A-Se2 extremes. dss.go.th The choice between the A-1 and A-Se2 pathways can be influenced by the structure of the dioxolane and the specific reaction conditions.

The solvent environment plays a critical role in the kinetics of dioxolane hydrolysis. The rate of hydrolysis is significantly influenced by the polarity and composition of the solvent system. kirj.ee

For acid-catalyzed hydrolysis proceeding through mechanisms like A-1, polar protic solvents are particularly effective at increasing the reaction rate. This is because such solvents can stabilize the charged transition state leading to the formation of the oxocarbenium ion. Studies conducted in water-dioxane mixtures have shown that solvent polarity is a key factor in stabilizing these transition states. An increase in the water content in binary solvents like ethanol-water or dioxane-water generally leads to an acceleration of hydrolysis, although this relationship can be complex and nonlinear. kirj.eeacs.org The hydrophobic interactions between the solute (dioxolane) and the organic co-solvent can also play a role; for instance, in the hydrolysis of butyl acetate, the rate enhancement from sonication was found to decrease as the content of the hydrophobic co-solvent increased. kirj.ee

The presence of a chiral center at the C4 position (due to the methyl group) in this compound introduces stereochemical considerations into its reactions. The hydrolysis of this compound will produce 1,2-propanediol, which has a chiral center.

If the starting this compound is a single enantiomer (e.g., (R)- or (S)-), the hydrolysis reaction will yield an enantiomerically pure or enriched form of 1,2-propanediol. The stereochemistry at the C4 position is typically retained during the hydrolysis process because the reaction centers on the C2 carbon. The cleavage and formation of bonds occur at the acetal (B89532) carbon (C2) and the ring oxygens, leaving the stereocenter at C4 undisturbed. The use of chiral dioxolanes as chiral auxiliaries or as precursors to chiral products is a common strategy in asymmetric synthesis. vulcanchem.com

Solvent Effects on Hydrolysis Rates and Equilibrium

Thermal Decomposition Studies of this compound and Related Dioxolanes

The thermal stability and decomposition pathways of 1,3-dioxolanes have been investigated through gas-phase kinetic studies. While specific data for this compound is not extensively detailed, research on closely related analogues like 2-methyl-1,3-dioxolane (B1212220) provides significant insight into the expected behavior. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com

Experimental studies on the gas-phase thermal decomposition of 2-methyl-1,3-dioxolane and 2,2-dimethyl-1,3-dioxolane (B146691) have shown that the reactions are homogeneous, unimolecular, and follow first-order kinetics. researchgate.netacs.org These decompositions were studied in a static system in a temperature range of 459–490 °C. researchgate.netacs.org The reactions were conducted in the presence of a free radical suppressor (propene) to ensure that the observed kinetics correspond to the unimolecular decomposition pathway and not a radical chain reaction. researchgate.netacs.org

The rate coefficients for these decompositions are described by the Arrhenius equation. The data for related dioxolanes are presented below, illustrating the kinetic parameters involved.

| Compound | log A (s-1) | Ea (kJ mol-1) | Temperature Range (°C) | Reference |

|---|---|---|---|---|

| 2-Methyl-1,3-dioxolane | 13.61 ± 0.12 | 242.1 ± 1.0 | 459-490 | researchgate.net, acs.org |

| 2,2-Dimethyl-1,3-dioxolane | 14.16 ± 0.14 | 253.7 ± 2.0 | 459-490 | researchgate.net, acs.org |

Theoretical studies, often employing Density Functional Theory (DFT), have been crucial in elucidating the mechanistic details of the thermal decomposition of 1,3-dioxolanes. researchgate.netacs.org For compounds like 2-methyl- and 2,2-dimethyl-1,3-dioxolane, calculations suggest that the decomposition occurs through a stepwise mechanism . researchgate.netacs.org

The rate-determining step is proposed to proceed via a concerted, nonsynchronous four-centered cyclic transition state . researchgate.netacs.org In this transition state, the bonds are not breaking and forming in perfect unison. Specifically, the elongation of the C2-O bond is the predominant feature of the transition state geometry. researchgate.netacs.org This leads to the formation of intermediate products which are themselves unstable at the high temperatures of the decomposition and rapidly break down further. researchgate.netacs.org The concept of a highly asynchronous transition state that is on the borderline between a concerted and a stepwise pathway is a recognized phenomenon in organic reactions. researchgate.net

Gas-Phase Decomposition Kinetics

Electrophilic and Nucleophilic Reactivity of the this compound Ring

The 1,3-dioxolane (B20135) ring is generally stable to nucleophiles and bases but is sensitive to acidic conditions, which can lead to ring-opening reactions. organic-chemistry.org The oxygen atoms in the ring can be protonated by strong acids, which activates the ring for nucleophilic attack.

The oxidation of 1,3-dioxolanes can lead to the formation of various products, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents, particularly in the presence of Lewis acids, can cleave the acetal to form esters or lactones. organic-chemistry.org For instance, oxidation of acetals with molecular oxygen, catalyzed by N-hydroxyphthalimide (NHPI) and Co(OAc)₂, can yield esters. organic-chemistry.org While specific oxidation studies on this compound are not prevalent, related compounds like 2-ethyl-4-methyl-1,3-dioxolane (B3021168) can be oxidized to their corresponding carboxylic acids using reagents like potassium permanganate (B83412) (KMnO₄).

Reduction of the 1,3-dioxolane ring itself is not a common transformation. However, functional groups attached to the ring can be reduced. More commonly, the dioxolane acts as a protecting group for a carbonyl function, which is stable to reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) that would otherwise reduce the original carbonyl group. wikipedia.org

A summary of common reagents for the oxidation and reduction of related dioxolanes is presented below:

| Reaction Type | Common Reagents |

| Oxidation | Potassium permanganate (KMnO₄), Osmium tetroxide (OsO₄) |

| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) |

Substitution reactions on the this compound ring are not typical, as the ring itself is relatively inert to direct substitution. However, ring transformations, primarily through acid-catalyzed hydrolysis or alcoholysis, are common. organic-chemistry.org This process, known as deprotection, regenerates the original carbonyl compound (pentanal) and the diol (1,2-propanediol). wikipedia.org The reaction is an equilibrium process and can be driven to completion by removing one of the products. organic-chemistry.org

Ring-opening can also be initiated by other electrophiles. For example, intramolecular Barbier-type reactions of similar compounds, such as 2-(4-chlorobutyl)-2-methyl-1,3-dioxolane, can occur in the presence of magnesium bromide, leading to ring-opened products.

Oxidation and Reduction Pathways

Acetalization, Ketalization, and Transacetalization Reactions Involving this compound Precursors

The formation of this compound is a classic example of an acetalization reaction. wikipedia.org It is synthesized by the acid-catalyzed reaction of pentanal (an aldehyde) with 1,2-propanediol. nist.gov This reaction is reversible and typically requires the removal of water to drive the equilibrium towards the formation of the dioxolane. organic-chemistry.org A variety of acid catalysts can be used, including Brønsted acids like p-toluenesulfonic acid and Lewis acids like zirconium tetrachloride. organic-chemistry.org

Transacetalization is another important reaction, where an existing acetal reacts with a different alcohol or carbonyl compound to form a new acetal. For example, this compound could potentially react with a different diol in the presence of an acid catalyst to form a new dioxolane. This process is also an equilibrium-driven reaction. The use of ethyl orthoformate in the presence of a catalytic amount of N-bromosuccinimide (NBS) can facilitate in situ acetal exchange. organic-chemistry.org

The following table summarizes catalysts used in the formation of dioxolanes:

| Catalyst Type | Examples |

| Brønsted Acids | p-Toluenesulfonic acid, Sulfuric acid organic-chemistry.org |

| Lewis Acids | Zirconium tetrachloride (ZrCl₄), Boron trifluoride diethyl etherate (BF₃·OEt₂) organic-chemistry.orgnih.gov |

| Other | Iodine, N-Bromosuccinimide (NBS) organic-chemistry.org |

Enolate Chemistry and Diastereoselective Transformations via 1,3-Dioxolan-4-ones

While this compound itself does not form an enolate, the related 1,3-dioxolan-4-one (B8650053) structures are pivotal in stereoselective synthesis. These are typically derived from α-hydroxy acids, such as (S)-lactic acid, and an aldehyde or ketone. enamine.net The resulting chiral 1,3-dioxolan-4-one can be deprotonated at the C5 position to form a chiral enolate. acs.orgnih.gov

These chiral enolates are powerful intermediates for creating new stereocenters with high diastereoselectivity. bham.ac.uk They can react with various electrophiles, such as alkyl halides (alkylation) and aldehydes or ketones (aldol reactions), to yield enantiomerically enriched products. enamine.net The stereochemical outcome of these reactions can often be controlled by the choice of base and reaction conditions, which influence the geometry (cis or trans) of the enolate. bham.ac.uk For example, lithium diisopropylamide (LDA) is a common base used to generate these enolates. bham.ac.uk After the desired transformation, the chiral auxiliary (the α-hydroxy acid part) can be cleaved to reveal the final product, such as an enantiopure α-hydroxy-α-methyl carboxylic acid. enamine.net

Radical Reactions and Polymerization Mechanisms Related to Dioxolanes

Dioxolanes can participate in radical reactions. For instance, radical addition reactions to the double bonds of unsaturated dioxolanes, such as 2-methylene-1,3-dioxolanes, have been studied. aak.gov.az These reactions can proceed in two ways: by opening the double bond while retaining the dioxolane ring, or by ring-opening to form linear products containing ketoester fragments. aak.gov.az

The polymerization of dioxolane derivatives is an area of significant research. Cationic ring-opening polymerization of 1,3-dioxolane and its derivatives, initiated by catalysts like BF₃·OEt₂, leads to the formation of polyether-polyacetal copolymers. Radical ring-opening polymerization (rROP) of cyclic ketene (B1206846) acetals, such as 2-methylene-1,3-dioxolanes, is another important pathway. This method allows for the introduction of ester groups into the backbone of polymers, creating materials that may be biodegradable. researchgate.net The polymerization of fluorinated 2-methylene-1,3-dioxolanes has also been investigated, with the products being amorphous and optically transparent polymers. researchgate.net The tendency for ring-opening versus vinyl addition during polymerization can be influenced by substituents on the dioxolane ring. elsevierpure.com

A summary of initiators for dioxolane polymerization:

| Polymerization Type | Initiator Examples |

| Cationic Ring-Opening | BF₃·OEt₂, TiCl₄, AlCl₃ |

| Radical Polymerization | 2,2'-Azobis(isobutyronitrile) (AIBN), Perfluoroperoxide researchgate.netelsevierpure.com |

Stereochemical Investigations of 2 Butyl 4 Methyl 1,3 Dioxolane Isomers

Analysis of Cis/Trans Isomerism in 2-Butyl-4-methyl-1,3-dioxolane Derivatives

The presence of substituents at both the C2 and C4 positions of the 1,3-dioxolane (B20135) ring leads to the formation of cis and trans diastereomers. In the cis isomer, the butyl and methyl groups are situated on the same side of the ring, whereas in the trans isomer, they are on opposite sides. The analysis and differentiation of these isomers are commonly achieved through chromatographic and spectroscopic techniques.

Gas chromatography (GC) can often separate diastereomers, with cis/trans isomers of substituted 1,3-dioxolanes, such as the related 2-ethyl-4-methyl-1,3-dioxolane (B3021168), showing two distinct peaks. However, nuclear magnetic resonance (NMR) spectroscopy provides more definitive structural information for stereochemical assignment. In particular, ¹³C NMR has been shown to be a powerful tool for distinguishing between cis and trans isomers of 2,4-disubstituted-1,3-dioxolanes. A key diagnostic feature is the chemical shift of the C4 carbon. Research on related {2-(haloaryl)-2-[(1H-imidazol)-1-yl]methyl}-1,3-dioxolane-4-methanols has established that the C4 chemical shift of the trans isomers consistently appears 1.0-2.5 ppm downfield from that of the corresponding cis isomers. datapdf.com This difference arises from the varying steric and electronic environments of the C4 carbon in the two isomeric forms.

While mass spectrometry (MS) fragmentation patterns for cis and trans isomers are often identical, advanced MS techniques can provide differentiation. Methods such as collision-induced dissociation (CID) can reveal subtle differences in fragmentation pathways, and ion mobility spectrometry (IMS) can separate isomers based on their different shapes and sizes. rsc.org

Table 1: Differentiating Features of Cis/Trans Dioxolane Isomers

| Technique | Observation |

| Gas Chromatography (GC) | Can often resolve isomers into two separate peaks. |

| ¹³C NMR Spectroscopy | The chemical shift of the C4 carbon for the trans isomer is typically 1.0-2.5 ppm downfield compared to the cis isomer. datapdf.com |

| Advanced Mass Spectrometry | Collision-induced dissociation (CID) and ion mobility spectrometry (IMS) can be used for differentiation. rsc.org |

Determination of Absolute Configuration using Advanced Crystallographic Methods

While NMR and chromatography are effective for determining relative stereochemistry (cis vs. trans), establishing the absolute configuration of a specific enantiomer requires methods that can probe the precise three-dimensional arrangement of atoms in space. X-ray crystallography is the definitive method for this purpose.

By diffracting X-rays through a single crystal of a pure enantiomer, a detailed electron density map can be generated, allowing for the unambiguous determination of its molecular structure and absolute stereochemistry. For example, in a study of a complex dimer derived from (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one, X-ray diffraction was crucial. acs.org It not only confirmed the formation of a (2S,2'S,4R,5S,5'R)-2,2'-Di-tert-butyl-4-hydroxy-5,5'-dimethyl-4,5'-bi(1,3-dioxolanyl)-4'-one structure but also disproved a previously proposed isomeric fused-ring structure. acs.org The analysis revealed the precise stereochemistry at multiple chiral centers and showed a crystal structure stabilized by hydrogen-bonded chains along the a-axis. acs.org This example highlights the power of crystallographic methods in resolving complex stereochemical problems within the dioxolane family, providing a foundational technique for assigning the absolute configuration of this compound enantiomers, should they be resolved and crystallized.

Conformational Analysis of the 1,3-Dioxolane Ring System

The five-membered 1,3-dioxolane ring is not planar. nih.gov A planar conformation would induce significant torsional strain due to the eclipsing of adjacent C-C and C-O bonds. To alleviate this strain, the ring adopts puckered conformations. The two primary, low-energy conformations are the "envelope" (with Cₛ symmetry) and the "twist" or "half-chair" (with C₂ symmetry). nih.govsmu.edu

In the envelope conformation, four of the ring atoms are coplanar, while the fifth atom (the "flap") is out of the plane. nih.govnih.gov In the twist conformation, two adjacent atoms are displaced in opposite directions relative to the plane formed by the other three. nih.gov

These conformations are not static. The 1,3-dioxolane ring undergoes a dynamic process called pseudorotation, where the pucker moves around the ring, interconverting various envelope and twist forms. smu.eduaip.orgaip.org For the unsubstituted 1,3-dioxolane, the energy barrier to this pseudorotation is very low, making it essentially free at room temperature. smu.eduacs.org However, the introduction of substituents, as in this compound, hinders this pseudorotation and establishes preferred conformations. rsc.orgacs.org The substituents will preferentially occupy pseudo-equatorial positions to minimize steric strain, thereby influencing the conformational equilibrium and the energy landscape of the pseudorotational pathway. Theoretical studies have shown that for substituted dioxolanes, twist conformations are often the most stable forms. smu.edu

Impact of Stereochemistry on Reaction Pathways and Selectivity

The defined stereochemistry of this compound and its derivatives has a profound impact on their reactivity, particularly in stereoselective reactions. The fixed spatial orientation of the substituents on the chiral dioxolane ring can direct the approach of reagents, leading to the preferential formation of one stereoisomer over another.

This principle is well-illustrated in reactions involving chiral 1,3-dioxolan-4-ones. The pioneering work of Seebach demonstrated that enolates derived from chiral 2-tert-butyl-1,3-dioxolan-4-ones react with electrophiles with very high selectivity. acs.org The bulky tert-butyl group at the C2 position effectively shields one face of the enolate. Consequently, the electrophile attacks from the less sterically hindered face, resulting in products with a high degree of diastereoselectivity. acs.org

A concrete example is the base-induced dimerization of (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one. The reaction proceeds via the attack of the enolate on the carbonyl group of another molecule. X-ray analysis of the product confirmed that it was the specific stereoisomer derived from the attack of the least hindered face of the enolate at the least hindered face of the carbonyl group. acs.org This demonstrates how the pre-existing stereocenters on the dioxolane ring directly control the stereochemical outcome of the reaction, a fundamental concept that applies to reactions involving this compound isomers. The cis or trans arrangement of the butyl and methyl groups will create a unique steric environment, influencing reaction pathways and determining the stereochemistry of the resulting products.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Butyl 4 Methyl 1,3 Dioxolane

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the analysis of 2-Butyl-4-methyl-1,3-dioxolane, particularly for assessing its purity and resolving its isomers. This compound can exist as cis and trans isomers due to the substituents on the dioxolane ring, and these isomers can be separated and identified using GC-MS. nist.gov The separation is typically achieved on capillary columns, such as those with OV-101 or SE-52 stationary phases. molbase.com

In environmental analysis, such as the examination of river and groundwater, GC-MS has been instrumental in identifying and quantifying 2-alkyl-4-methyl-1,3-dioxolanes as byproducts from industrial processes like polyester (B1180765) resin manufacturing. dss.go.thnih.gov The technique is sensitive enough to detect these compounds at trace levels. dss.go.th The mass spectrum of this compound obtained by electron ionization (EI) provides a unique fragmentation pattern that aids in its identification. nist.gov The molecular ion peak can be observed, and the fragmentation pattern helps to distinguish it from other structurally similar compounds. nist.govdss.go.th

Table 1: GC Retention Indices for Dioxolane Derivatives

| Stationary Phase | Temperature (°C) | Retention Index |

|---|---|---|

| OV-101 | 110 | 938 |

| OV-101 | 130 | 942 |

Data sourced from Misharina, T.A. et al. (1992, 1994). molbase.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the connectivity of protons within the molecule. Specific chemical shifts and coupling patterns can be assigned to the protons of the butyl group, the methyl group, and the dioxolane ring. For instance, in related dioxolane structures, the protons on the ring and the substituent groups exhibit characteristic chemical shifts. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal, confirming the presence of the butyl chain, the methyl group, and the carbons of the dioxolane ring. rsc.org

While ¹H and ¹³C NMR are standard for this compound, ¹⁹F NMR would only be applicable to fluorinated analogues of this compound. For example, the analysis of perfluoro(2-methylene-4-methyl-1,3-dioxolane) utilizes ¹⁹F NMR to confirm the structure and the presence of fluorine atoms. google.com

Table 2: Representative NMR Data for a Substituted Dioxolane

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~4.6 | m | Dioxolane ring proton |

| ¹H | ~1.5 | m | Butyl chain protons |

| ¹H | ~0.9 | t | Butyl chain terminal methyl |

| ¹³C | ~155 | s | Carbonyl carbon (in dioxolanone) |

| ¹³C | ~77 | d | Dioxolane ring carbon |

Note: This is a generalized representation based on data for similar structures like 4-butyl-1,3-dioxolan-2-one. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum will prominently feature strong C-O-C stretching vibrations characteristic of the ether linkages within the dioxolane ring, typically appearing in the region of 1200-1000 cm⁻¹. The spectrum will also show C-H stretching and bending vibrations from the alkyl (butyl and methyl) groups. The absence of a strong carbonyl (C=O) absorption band around 1700 cm⁻¹ confirms that it is a dioxolane and not a dioxolanone.

High-Resolution Mass Spectrometry (HRMS) and Ionization Techniques (CI-MS, EI-MS/MS, PI-MBMS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy. For this compound (C₈H₁₆O₂), the calculated molecular weight is 144.2114 g/mol . nist.govnist.gov

Various ionization techniques offer different types of information:

Chemical Ionization-Mass Spectrometry (CI-MS): This soft ionization technique often produces a strong protonated molecule peak [M+H]⁺, which helps in the unambiguous determination of the molecular weight. dss.go.thlookchem.com It is particularly useful for analyzing 1,3-dioxane (B1201747) and 1,3-dioxolane (B20135) derivatives in environmental samples. dss.go.th

Electron Ionization-Tandem Mass Spectrometry (EI-MS/MS): This technique involves the fragmentation of a selected ion to obtain further structural information. It has been used to characterize synthesized 1,3-dioxanes and dioxolanes. dss.go.thlookchem.com

Photoionization Molecular Beam Mass Spectrometry (PI-MBMS): PI-MBMS is a powerful tool for identifying reaction intermediates in combustion chemistry. For instance, a structural isomer, 2-ethyl-4-methyl-1,3-dioxolane (B3021168), has been identified as a cyclic ether intermediate in di-n-butyl ether combustion. Similarly, related dioxolanes have been detected in jet-stirred reactor experiments using this method.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique would provide precise bond lengths, bond angles, and the stereochemical configuration (cis or trans) of the substituents on the dioxolane ring. While a specific X-ray crystal structure for this compound was not found in the provided search results, the technique has been successfully applied to determine the structures of related dioxolane derivatives, such as (2S,2'S,4R,5S,5'R)-2,2'-Di-tert-butyl-4-hydroxy-5,5'-dimethyl-4,5'-bi(1,3-dioxolanyl)-4'-one and the crystal structure of (1′S)-camphanic acid (2S,4S)-2-tert-butyl-4-methyl-1,3-dioxolan-4-ylmethyl ester. mdpi.comresearchgate.netbohrium.comresearchgate.net These studies demonstrate the utility of X-ray diffraction in unambiguously establishing the stereochemistry and conformation of complex dioxolane systems. mdpi.comresearchgate.netbohrium.com

Dielectric Spectroscopy for Molecular Dynamics and Relaxation Phenomena

Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. For a molecule like this compound, this technique can provide insights into its molecular dynamics and relaxation processes. By studying the response of the molecule's dipole moment to an oscillating electric field, information about rotational motions and intermolecular interactions can be obtained. While specific studies on this compound are not detailed, research on related dioxolane derivatives uses dielectric spectroscopy to understand their behavior in materials science applications.

Inverse Gas Chromatography for Polymer-Solute Interactions and Thermodynamic Properties

Inverse Gas Chromatography (IGC) is a technique where the compound of interest, in this case, this compound, would be the solute, and it is injected into a column containing a stationary phase, which is typically a polymer. This method is used to characterize the surface and bulk properties of the stationary phase material. By measuring the retention time of this compound on different polymer columns, one can determine various thermodynamic parameters, such as the Flory-Huggins interaction parameter, which describes the interaction between the solute (the dioxolane) and the polymer. This information is valuable for understanding the compatibility and miscibility of the dioxolane with various polymers, which can be relevant in applications where it might be used as a solvent or additive in polymeric materials.

Theoretical and Computational Chemistry Studies on 2 Butyl 4 Methyl 1,3 Dioxolane

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to determining the electronic structure, stability, and preferred geometries of molecules. For 2-Butyl-4-methyl-1,3-dioxolane, these calculations typically employ methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) to solve the electronic Schrödinger equation.

The stability of this compound is intrinsically linked to its three-dimensional structure, which includes the conformation of the five-membered dioxolane ring and the orientation of the butyl and methyl substituents. The dioxolane ring is not planar and typically adopts an "envelope" or "half-chair" conformation to minimize ring strain. nih.gov Full geometry optimization using quantum mechanical methods can identify the most stable conformations. For the parent 1,3-dioxolane (B20135) ring, ab initio calculations have shown two stable half-chair conformations separated by a very small energy barrier, with the envelope form being a transition state. nih.gov The presence of substituents at the C2 and C4 positions, as in this compound, leads to several possible stereoisomers (cis/trans) and conformers, each with a distinct energy.

Theoretical calculations can predict the relative stabilities of these isomers by computing their total electronic energies. For instance, studies on substituted 1,3-dioxanes and dioxolanes show that the equatorial conformations of substituents are generally more stable than the axial ones due to reduced steric hindrance. researchgate.net DFT calculations can precisely quantify these energy differences. The electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are also determined. The oxygen atoms in the dioxolane ring create a region of high electron density, influencing the molecule's dipole moment and its potential for intermolecular interactions.

Table 1: Representative Calculated Properties for Substituted Dioxolane/Dioxane Conformers (Note: This table is illustrative, based on data for analogous 1,3-dioxane (B1201747) systems, as specific data for this compound is not readily available in the cited literature. The principles apply directly to the target molecule.)

| Conformer/Isomer | Calculation Level | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |

| 5-Alkyl-1,3-Dioxane (Chair, Equatorial) | RHF/6-31G(d) | 0.00 | ~55 (O-C-C-C) |

| 5-Alkyl-1,3-Dioxane (Chair, Axial) | RHF/6-31G(d) | 0.67 - 1.4 | ~-54 (O-C-C-C) |

| 5-Alkyl-1,3-Dioxane (1,4-Twist) | RHF/6-31G(d) | 4.9 - 6.2 | N/A |

| 1,3-Dioxolane (Half-Chair) | HF/6-311G | 0.00 | ±27.3 (O-C-C-O) |

| 1,3-Dioxolane (Envelope, Transition State) | HF/6-311G | 0.24 | 0 (O-C-C-O) |

Source: Adapted from conformational analysis studies of 1,3-dioxanes and 1,3-dioxolane. nih.govresearchgate.net

Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a workhorse in computational chemistry for elucidating reaction mechanisms. It offers a good balance between accuracy and computational cost, making it suitable for studying complex reaction pathways, including those involving this compound. Common reactions for acetals like this include acid-catalyzed hydrolysis and formation (Prins reaction).

DFT calculations can map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states (TS). The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

For example, the hydrolysis of acetals can proceed through different mechanisms, such as the A-1 or A-SE2 pathways. DFT studies on analogous systems have been used to distinguish between these mechanisms by calculating the activation barriers for each proposed step. icm.edu.pl A study on the hydrolysis of 2-ferrocenyl-1,3-dioxane utilized DFT calculations (B3LYP/3-21G*) to propose a mechanism where the coordination of a calcium ion to the dioxane oxygen atoms is the determining step for the reaction to proceed. icm.edu.pl Similarly, the mechanism of the Povarov reaction, which can involve dioxolane derivatives, has been investigated using DFT to characterize a domino process involving a Lewis acid-catalyzed aza-Diels–Alder reaction followed by a hydrogen shift. rsc.org These studies demonstrate how DFT can provide detailed mechanistic insights that would be applicable to reactions of this compound.

Table 2: Example of Calculated Activation Energies for a Reaction Involving a Dioxolane Derivative (Note: This table is based on the Povarov reaction between N-aryl imine and 2-methylene-1,3-dioxolane, illustrating the type of data obtained from DFT studies.)

| Reaction Step | System | Computational Method | Relative Energy (kcal/mol) |

| Reactants | Imine + Dioxolane + BF₃ | MPWB1K/6-311G | 0.0 |

| Transition State 1 (C-C bond formation) | Intermediate Complex | MPWB1K/6-311G | +9.2 |

| Zwitterionic Intermediate | Intermediate Complex | MPWB1K/6-311G | -11.9 |

| Transition State 2 (Ring closure) | Intermediate Complex | MPWB1K/6-311G | -9.6 |

| [4+2] Cycloadduct | Product Complex | MPWB1K/6-311G** | -29.7 |

Source: Adapted from a DFT study on the Povarov reaction. rsc.org

Molecular Dynamics Simulations for Conformational Behavior and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties and reaction pathways of single molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions within a larger system (e.g., in a solvent).

In an MD simulation, the forces between atoms are typically calculated using a classical force field, which is a set of parameters and potential functions that describe the system's energy. arxiv.org By solving Newton's equations of motion, the trajectory of every atom in the system can be tracked over time.

For this compound, MD simulations can provide a detailed picture of its conformational flexibility. While the dioxolane ring has stable half-chair conformers, thermal energy allows it to dynamically interconvert between them. nih.gov MD simulations can model this dynamic process and determine the population of different conformers at a given temperature. researchgate.net

Furthermore, MD is invaluable for studying intermolecular interactions. For instance, simulations of 1,3-dioxolane in electrolyte solutions for lithium-sulfur batteries have been used to understand the solvation structure of lithium ions and their transport properties. acs.org Similar simulations for this compound could reveal how it interacts with other molecules in a mixture, such as solvents or reactants. These simulations can calculate properties like radial distribution functions (RDFs), which describe the probability of finding one molecule at a certain distance from another, providing clear insights into the local molecular environment. researchgate.net

Table 3: Conformational and Interaction Parameters from MD and QM Studies (Note: This table contains representative data from studies on 1,3-dioxolane and related systems to illustrate the outputs of such simulations.)

| Parameter | System | Method | Finding |

| Ring Conformation | 1,3-Dioxolane | Quantum Mechanics (HF/6-311G**) | Two stable half-chair states (δ = ±27.3°) nih.gov |

| Conformational Isomerization | 1,3-Dioxane | Molecular Dynamics (295-300 K) | Flexible conformers transform into the more stable chair conformer. researchgate.net |

| Ion Diffusion | Li⁺ in 1,3-Dioxolane/DME | Molecular Dynamics | Simulations with nonpolarizable force fields can significantly underestimate ion diffusion coefficients. acs.org |

| H-Bonding Interactions | 2-methylcyclohexanol mixtures | Molecular Dynamics & DFT | RDFs used to analyze hydrogen bonding between hydroxyl groups and other components. researchgate.net |

Predictive Modeling of Reactivity and Selectivity

Predictive modeling, particularly through Quantitative Structure-Activity/Property/Selectivity Relationship (QSAR/QSPR/QSSR) models, is a powerful computational tool used in chemical research and drug discovery. nih.govresearchgate.net These models aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their measured activity, property, or selectivity.

For a compound like this compound, which has stereocenters, QSSR models could be particularly useful for predicting enantioselectivity in asymmetric reactions where it might be used as a chiral building block or ligand. The general workflow for building a QSSR model involves:

Dataset Assembly: A set of structurally related compounds (e.g., various substituted dioxolanes) with experimentally measured selectivity is compiled.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields from CoMFA or GRIND). nih.govresearchgate.net

Model Building: Statistical methods, such as partial least squares (PLS) or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the observed selectivity.

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets.

While no specific QSSR model for this compound is found in the searched literature, studies on other catalytic systems demonstrate the approach's utility. nih.govresearchgate.net For example, 3D-QSSR models have been successfully used to predict the enantioselectivity of catalysts in reactions like cyclopropanation and hydroformylation by correlating steric and electronic fields of the ligands with the experimental outcomes. researchgate.net Such a model could be developed for a series of chiral dioxolane-based ligands to predict which substitution patterns would lead to the highest selectivity in a given catalytic reaction.

Table 4: Representative Components of a 3D-QSSR Model for Predicting Enantioselectivity (Note: This table is illustrative, based on general principles and findings from QSSR studies on asymmetric catalysis, as a specific model for the target compound is not available.)

| Model Component | Description | Example |

| Dependent Variable | The property to be predicted. | Enantiomeric excess (e.g., % ee) |

| Independent Variables (Descriptors) | Numerical representations of molecular structure. | CoMFA fields: Steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies calculated on a 3D grid around the molecule. |

| Statistical Method | Algorithm used to correlate descriptors with the dependent variable. | Partial Least Squares (PLS) |

| Model Validation Metrics | Statistical indicators of model quality and predictivity. | q² (cross-validated r²): > 0.5 for a good model. r² (non-cross-validated r²): High value indicates good fit to the training data. |

| Model Interpretation | Visualization of the model's coefficients mapped back onto the molecular structure. | Contour maps showing regions where steric bulk or electrostatic charge positively or negatively impacts selectivity. |

Source: Adapted from reviews and studies on QSAR/QSSR modeling. nih.govresearchgate.netresearchgate.net

Applications and Functionalization of 2 Butyl 4 Methyl 1,3 Dioxolane in Organic Synthesis and Materials Science

2-Butyl-4-methyl-1,3-dioxolane as Protecting Groups for Carbonyl Compounds

In the intricate field of multi-step organic synthesis, the protection of reactive functional groups is a critical strategy to prevent undesired side reactions. The carbonyl group of aldehydes and ketones is highly reactive towards a wide range of nucleophiles and reagents. Dioxolanes, including this compound, serve as effective protecting groups for these carbonyl compounds. wikipedia.org

The formation of the this compound occurs through the acid-catalyzed reaction of a carbonyl compound with 1,2-propanediol. The butyl group at the 2-position originates from the corresponding aldehyde (valeraldehyde). This reaction is reversible and is typically driven to completion by the removal of water. The resulting five-membered dioxolane ring is stable under neutral and basic conditions, as well as towards many oxidizing and reducing agents, thus effectively shielding the carbonyl group during subsequent synthetic transformations. ontosight.aisilverfernchemical.com

The stability of the dioxolane ring allows for selective reactions at other sites of a complex molecule. Once the desired transformations are complete, the protecting group can be readily removed by acid-catalyzed hydrolysis, regenerating the original carbonyl compound. ontosight.ai This process of protection and deprotection is a fundamental tool in the synthesis of complex organic molecules.

Table 1: Formation and Deprotection of this compound

| Step | Reaction | Reagents and Conditions |

| Protection | Acetalization of a carbonyl compound | 1,2-Propanediol, acid catalyst (e.g., p-toluenesulfonic acid), removal of water |

| Deprotection | Hydrolysis of the acetal (B89532) | Aqueous acid (e.g., dilute HCl or H₂SO₄) |

Utility as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

Beyond its role as a protecting group, the this compound scaffold is a valuable synthetic intermediate and building block in the construction of more complex molecules, particularly in the pharmaceutical and agrochemical industries. google.com

The 1,3-dioxolane (B20135) moiety is present in a variety of biologically active compounds. Consequently, derivatives of this compound can serve as key precursors in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. google.comnih.gov The specific substituents on the dioxolane ring can be tailored to achieve the desired biological activity.

Research has shown that certain dioxolane derivatives possess pesticidal properties. A European patent describes various dioxolane derivatives, with structures analogous to this compound, as active ingredients in agrochemicals. researchgate.net Furthermore, studies on novel triazole compounds containing 1,3-dioxolane rings have demonstrated their fungicidal and plant growth regulating activities. enamine.net These findings underscore the potential of the this compound core structure in the development of new agrochemicals.

In the pharmaceutical realm, the dioxolane ring is a feature in some drug candidates. For instance, novel 1,3-dioxolane derivatives have been synthesized and investigated as modulators to overcome multidrug resistance in cancer cells. cdnsciencepub.com The synthesis of such complex molecules often involves the use of simpler dioxolane building blocks.

The synthesis of natural products often requires chiral building blocks to construct stereochemically complex targets. Chiral dioxolanes, derived from enantiomerically pure diols, are valuable precursors in asymmetric synthesis. While specific examples detailing the use of this compound in natural product synthesis are not extensively documented, the utility of closely related dioxolane structures is well-established.

For example, a chiral dioxolanone, (S,S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one, has been employed as a precursor in the synthesis of several natural products and biologically active compounds, including Fronatalin, Feudomycinone C, and Eremantholid A. bldpharm.com This highlights the strategic importance of the dioxolane framework in providing the necessary stereochemical control for the synthesis of complex natural products. The synthesis of an olguine (B1235999) analog, a natural product containing an α,β-unsaturated δ-lactone structure, also utilized a chiral dioxolane-derived phosphonium (B103445) salt as a key intermediate. mdpi.com

Pharmaceutical and Agrochemical Intermediates

Polymerization Studies and Advanced Material Development

Derivatives of this compound, specifically those containing a polymerizable group, are of interest in materials science for the development of advanced polymers with unique properties.

The introduction of a methylene (B1212753) group at the 2-position of the dioxolane ring creates a reactive exocyclic double bond, transforming the molecule into a polymerizable monomer known as 2-methylene-4-methyl-1,3-dioxolane. This monomer can undergo polymerization through various mechanisms, including radical and cationic polymerization. epa.gov